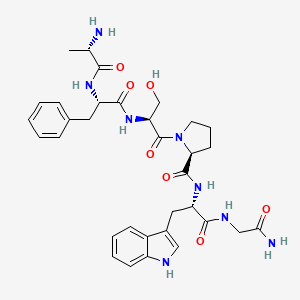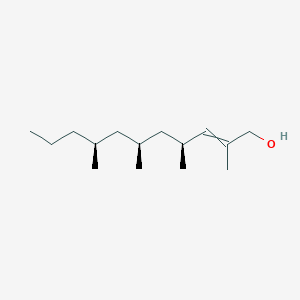![molecular formula C11H10N2O B14242127 3-{(E)-[(Furan-2-yl)methylidene]amino}aniline CAS No. 417707-83-6](/img/structure/B14242127.png)
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline is an organic compound that features a furan ring and an aniline moiety connected through a Schiff base linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(Furan-2-yl)methylidene]amino}aniline typically involves the condensation reaction between furan-2-carbaldehyde and 3-aminoaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-{(Furan-2-yl)methylamino}aniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学的研究の応用
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-{(E)-[(Furan-2-yl)methylidene]amino}aniline involves its interaction with various molecular targets. The Schiff base linkage allows the compound to act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique biological activities, such as DNA binding and enzyme inhibition, which contribute to the compound’s antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
3-{(E)-[(Furan-2-yl)methylidene]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline moiety.
3-{(E)-[(Furan-2-yl)methylidene]amino}phenol: Similar structure but with a hydroxyl group instead of an aniline moiety.
Uniqueness
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline is unique due to its combination of a furan ring and an aniline moiety connected through a Schiff base linkage
特性
CAS番号 |
417707-83-6 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
3-(furan-2-ylmethylideneamino)aniline |
InChI |
InChI=1S/C11H10N2O/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-8H,12H2 |
InChIキー |
IHWLNRUSKRQROS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=CC2=CC=CO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)

![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)



